2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-4-chloro-N-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control is common to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and other strong bases.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is used in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further affecting the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-methylbenzene
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 1-Bromo-2-chlorobenzene
Uniqueness
2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where hydrogen bonding and specific molecular interactions are important .
Properties
IUPAC Name |
2-bromo-4-chloro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKYSHXOLZHKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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